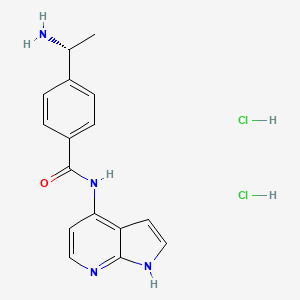

Y-33075 dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O.2ClH/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;;/h2-10H,17H2,1H3,(H2,18,19,20,21);2*1H/t10-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFHAVRPVZNMGT-YQFADDPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609036 | |

| Record name | 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173897-44-4 | |

| Record name | 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Y-33075 Dihydrochloride: A Deep Dive into its Mechanism of Action as a Potent ROCK Inhibitor

For Immediate Release

[City, State] – [Date] – Y-33075 dihydrochloride, a highly selective and potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), is a promising molecule in therapeutic research. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Selective ROCK Inhibition

This compound exerts its biological effects primarily through the potent and selective inhibition of ROCK.[1][2][3][4][5] It is a derivative of Y-27632 but demonstrates significantly greater potency.[2][4] The core of its action lies in its ability to interfere with the RhoA/ROCK signaling pathway, a critical regulator of cellular contraction, motility, proliferation, and apoptosis.

The RhoA GTPase, upon activation, stimulates ROCK, which in turn phosphorylates multiple downstream substrates. A key substrate is the Myosin Phosphatase Target Subunit 1 (MYPT1).[1] Phosphorylation of MYPT1 by ROCK inhibits myosin light chain (MLC) phosphatase activity. Concurrently, ROCK directly phosphorylates MLC.[6][7] Both actions lead to an increase in phosphorylated MLC (p-MLC), which promotes the assembly of actin-myosin stress fibers and subsequently enhances cellular contraction.[1][6][7]

Y-33075 intervenes by directly inhibiting the kinase activity of ROCK. This prevents the phosphorylation of both MYPT1 and MLC, leading to a decrease in p-MLC levels and a reduction in actomyosin-driven cellular contraction.[1]

Quantitative Analysis of Y-33075 Potency and Selectivity

Y-33075 exhibits high potency against ROCK, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity for ROCK over other kinases is a key characteristic, minimizing off-target effects.

| Target Kinase | Y-33075 IC50 | Y-27632 IC50 | Fold Difference (Y-27632 / Y-33075) | Reference |

| ROCK | 3.6 nM | - | - | [1][2][4][5][8] |

| ROCK2 | 3.6 nM | - | - | [8] |

| Protein Kinase C (PKC) | 0.42 µM (420 nM) | 9.0 µM | 21.4 | [2][5][8] |

| Calcium/calmodulin-dependent protein kinase II (CaMKII) | 0.81 µM (810 nM) | 26 µM | 32.1 | [2][5][8] |

Table 1: Comparative IC50 values of Y-33075 and Y-27632 against various kinases.

The data clearly indicates that Y-33075 is substantially more potent than Y-27632 in inhibiting not only ROCK but also PKC and CaMKII. However, the selectivity for ROCK remains significant, with IC50 values for PKC and CaMKII being 117-fold and 225-fold higher than for ROCK, respectively.[2][5]

Downstream Cellular Effects and Experimental Evidence

The inhibitory action of Y-33075 on the ROCK pathway translates into several observable cellular effects, which have been quantified in various experimental models.

Inhibition of Cellular Contraction

In studies using human (TWNT-4) and murine (FVB/NJ) hepatic stellate cells (HSCs), Y-33075 demonstrated a dose-dependent reduction in cell contraction.

| Cell Line | Y-33075 Concentration | Effect on Contraction | Y-27632 Concentration for Similar Effect | Reference |

| TWNT-4 (human HSC) | 100 nM - 10 µM | Significant inhibition | 1 µM - 10 µM | [6][9] |

| FVB/NJ (murine HSC) | 1 µM - 10 µM | Significant inhibition | 1 µM and above | [6] |

Table 2: Effect of Y-33075 on Hepatic Stellate Cell Contraction.

Notably, Y-33075 was found to be at least 10-fold more potent than Y-27632 in inhibiting the contraction of TWNT-4 cells.[6][9][10] This effect is directly linked to the reduction in p-MLC levels, which was observed at Y-33075 concentrations as low as 10 nM.[6][9]

Effects on Cell Proliferation and Migration

Y-33075 has also been shown to influence cell proliferation and migration. In HSCs, it significantly decreased proliferation at concentrations of 100 nM and above.[9] Interestingly, while it decreased contraction, it unexpectedly increased the migration of primary mouse HSCs.[6][10]

| Cell Line | Y-33075 Concentration | Effect on Proliferation | Reference |

| TWNT-4 (human HSC) | 100 nM, 1 µM, 10 µM | Significant decrease | [9] |

| FVB/NJ (murine HSC) | 100 nM, 1 µM, 10 µM | Reduced proliferation | [9] |

Table 3: Effect of Y-33075 on Hepatic Stellate Cell Proliferation.

Neuroprotection and Axonal Regeneration

Beyond its effects on cell contraction and proliferation, Y-33075 has demonstrated significant neuroprotective properties. In a model of optic nerve damage in cats, Y-33075 (10 and 100 µM) promoted axonal regeneration.[8] Furthermore, in an ex-vivo retinal explant model, 50 µM Y-33075 significantly increased the survival of retinal ganglion cells (RGCs) and reduced microglial inflammatory responses.[11] It was found to be more effective than other ROCK inhibitors like Y-27632 and H-1152 in this regard.[11]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism and experimental approaches, the following diagrams have been generated using Graphviz.

Y-33075 Mechanism of Action Signaling Pathway.

General Experimental Workflow for Y-33075 Studies.

Experimental Protocols: A Methodological Overview

The following provides a generalized overview of the methodologies employed in the cited studies to investigate the effects of Y-33075.

Cell Culture and Treatment

-

Cell Lines: Immortalized human hepatic stellate cells (TWNT-4) and primary murine hepatic stellate cells (from FVB/NJ mice) are commonly used.[6][7][10][12] For neuroprotection studies, retinal ganglion cells (RGCs) are cultured.[2][5][11]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal calf serum (FCS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Treatment: this compound is dissolved in a suitable solvent (e.g., PBS or DMSO) to create a stock solution.[6][8] This stock is then diluted in the cell culture medium to achieve the desired final concentrations (ranging from 10 nM to 100 µM) for treating the cells.[6][7][12] Incubation times typically range from 1 to 24 hours.[1][6][7][12]

Contraction Assay (Collagen Gel)

-

Preparation: A solution of collagen, culture medium, and cells is prepared and dispensed into culture plates.

-

Polymerization: The collagen gels are allowed to polymerize at 37°C.

-

Treatment: The gels are detached from the well sides, and the medium is replaced with fresh medium containing different concentrations of Y-33075 or a vehicle control.

-

Measurement: The area of the collagen gel is measured at various time points (e.g., 24 hours) to quantify the degree of contraction.[6][10][12]

Western Blotting

-

Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-MLC, total MLC, α-SMA, GAPDH).

-

Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the relative protein expression levels.[6][10]

Proliferation Assay (BrdU)

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with Y-33075 for a specified duration.

-

BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog, is added to the wells and incorporated into the DNA of proliferating cells.

-

Detection: An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added, followed by a substrate that produces a colorimetric signal.

-

Quantification: The absorbance is measured using a microplate reader, with the intensity of the signal being proportional to the amount of cell proliferation.[9][10]

Conclusion

This compound is a powerful research tool and a potential therapeutic agent due to its highly potent and selective inhibition of ROCK. Its mechanism of action, centered on the disruption of the RhoA/ROCK signaling pathway, leads to a significant reduction in cellular contraction and has profound effects on cell proliferation, migration, and survival. The quantitative data and experimental evidence presented in this guide underscore its superior potency compared to other ROCK inhibitors like Y-27632 and highlight its potential in various research areas, including liver fibrosis and neurodegenerative diseases. Further investigation into the multifaceted effects of Y-33075 is warranted to fully elucidate its therapeutic promise.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. journals.plos.org [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]

Y-33075 Dihydrochloride: A Technical Guide to its Downstream Signaling Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-33075 dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil forming kinase (ROCK).[1][2] This small molecule has garnered significant interest within the research and drug development communities for its potential therapeutic applications in a range of diseases, from cardiovascular conditions to neurodegenerative disorders and cancer. Its primary mechanism of action lies in the competitive inhibition of the ATP-binding site of ROCK, which in turn modulates a cascade of downstream signaling events crucial for various cellular functions. This technical guide provides an in-depth overview of the core downstream signaling targets of Y-33075, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action: ROCK Inhibition

Y-33075 is a significantly more potent inhibitor of ROCK than the widely studied Y-27632.[3][4][5][6][7] The primary targets of Y-33075 are the two isoforms of ROCK, ROCK1 and ROCK2. Inhibition of these kinases disrupts their ability to phosphorylate downstream substrates, leading to a variety of cellular effects.

Quantitative Potency and Selectivity

The inhibitory activity of Y-33075 has been quantified against several kinases, highlighting its selectivity for ROCK.

| Kinase | IC50 (Y-33075) | IC50 (Y-27632) | Reference |

| ROCK | 3.6 nM | Not specified in provided context | [1][2] |

| Protein Kinase C (PKC) | 0.42 µM | 9.0 µM | [1][2] |

| Calmodulin-dependent protein kinase II (CaMKII) | 0.81 µM | 26 µM | [1][2] |

Table 1: Comparative IC50 values of Y-33075 and Y-27632 against ROCK, PKC, and CaMKII.

Key Downstream Signaling Pathways and Targets

The inhibition of ROCK by Y-33075 instigates a series of changes in downstream signaling pathways that regulate cell structure, motility, and gene expression.

Caption: Downstream signaling cascade initiated by Y-33075 inhibition of ROCK.

Myosin Light Chain (MLC) Phosphorylation

One of the most well-established downstream effects of ROCK inhibition is the modulation of Myosin Light Chain (MLC) phosphorylation. ROCK directly phosphorylates and inactivates the myosin-binding subunit of Myosin Light Chain Phosphatase (MLCP), an enzyme responsible for dephosphorylating MLC.[8][9][10][11] By inhibiting ROCK, Y-33075 prevents the inactivation of MLCP, leading to increased MLC dephosphorylation and subsequent reduction in smooth muscle contraction and stress fiber formation.[3][4][5][6][7]

Quantitative Effects on Contraction:

| Cell Line | Y-33075 Concentration | Effect on Contraction | Reference |

| Human TWNT-4 HSCs | 100 nM - 10 µM | Significant, dose-dependent reduction | [3] |

| Murine FVB/NJ HSCs | 1 µM, 10 µM | Significant reduction | [3] |

Table 2: Effect of Y-33075 on Hepatic Stellate Cell (HSC) Contraction.

LIM Kinase (LIMK) and Cofilin

ROCK can directly phosphorylate and activate LIM kinase (LIMK).[12][13][14] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[15] This leads to the stabilization of actin filaments. By inhibiting the ROCK/LIMK pathway, Y-33075 can lead to an increase in active, dephosphorylated cofilin, thereby promoting actin filament dynamics.

Moesin and ERM Proteins

Moesin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins, is another direct substrate of ROCK.[3][16] ERM proteins are crucial for linking the actin cytoskeleton to the plasma membrane.[17][18] Phosphorylation of moesin by ROCK is essential for its activation. Y-33075 treatment has been shown to reduce the phosphorylation of moesin in hepatic stellate cells.[3] While some studies suggest ROCK is not directly involved in the phosphorylation of all ERM proteins, its role in moesin phosphorylation is evident.[19][20][21]

Gene Expression

Y-33075 has been demonstrated to modulate the expression of several genes, particularly those involved in fibrosis and inflammation.

Effects on Gene and Protein Expression in Hepatic Stellate Cells:

| Target | Cell Line | Y-33075 Concentration | Effect | Reference |

| α-SMA (protein) | Human TWNT-4 HSCs | 10 µM | Significant decrease | [3] |

| α-SMA (protein) | Murine FVB/NJ HSCs | 10 µM | Decrease | [3] |

| Collagen 1a1 (protein) | Human TWNT-4 HSCs | 100 nM, 1 µM, 10 µM | Dose-dependent reduction | [3] |

| Collagen 1a1 (protein) | Murine FVB/NJ HSCs | 100 nM, 1 µM, 10 µM | Reduction | [3] |

| Col1a1 (mRNA) | Human TWNT-4 HSCs | 1 µM, 10 µM | Significant reduction | [5] |

| Col1a1 (mRNA) | Murine FVB/NJ HSCs | 1 µM | Significant reduction | [3] |

Table 3: Modulation of Fibrosis-Related Gene and Protein Expression by Y-33075.

Neuroprotective and Anti-inflammatory Effects in Retinal Explants:

In an ex-vivo retinal explant model, 50 µM Y-33075 was shown to inhibit the expression of M1 microglial markers and other inflammatory and apoptotic genes.[22]

| Gene | Effect of 50 µM Y-33075 |

| Tnfα | Inhibition |

| Il-1β | Inhibition |

| Nos2 | Inhibition |

| Gfap | Inhibition |

| Itgam | Inhibition |

| Cd68 | Inhibition |

| Casp3 | Reduction |

| Casp8 | Reduction |

| Ptgs2 (Ferroptosis marker) | Reduction |

Table 4: Downregulation of Inflammatory and Apoptotic Genes by Y-33075 in a Retinal Explant Model.[22]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Y-33075's downstream signaling targets.

Western Blotting for Protein Expression and Phosphorylation

Caption: A generalized workflow for Western blotting analysis.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., human TWNT-4 or murine FVB/NJ hepatic stellate cells) and culture until they reach the desired confluence. Treat the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) or a vehicle control for a specified duration (e.g., 24 hours).[3][5]

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-MLC, anti-MLC, anti-α-SMA, anti-collagen 1a1, anti-phospho-Moesin, anti-Moesin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an appropriate detection reagent (e.g., enhanced chemiluminescence for HRP) and image the membrane using a chemiluminescence imager or fluorescent scanner.[16]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Protocol:

-

RNA Extraction: Following cell treatment with Y-33075, extract total RNA from the cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system with specific primers for the target genes (e.g., Col1a1, Pcna) and a housekeeping gene for normalization (e.g., 18s).[4]

-

Data Analysis: Analyze the amplification data to determine the relative gene expression levels using the comparative Ct (ΔΔCt) method.

BrdU Proliferation Assay

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with different concentrations of Y-33075 for a specified period.

-

BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to the cell culture medium and incubate to allow its incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.

-

Antibody Incubation: Incubate the cells with a peroxidase-conjugated anti-BrdU antibody.

-

Substrate Reaction and Measurement: Add a substrate solution that reacts with the peroxidase to produce a colored product. Measure the absorbance of the solution using a microplate reader to quantify the amount of incorporated BrdU, which is proportional to the level of cell proliferation.[4][16]

Collagen Gel Contraction Assay

Protocol:

-

Gel Preparation: Prepare three-dimensional collagen matrices in a 24-well plate.

-

Cell Seeding: Seed hepatic stellate cells on top of the collagen gels.

-

Gel Detachment and Treatment: After the cells have attached, gently detach the gels from the sides of the wells. Add fresh culture medium containing different concentrations of Y-33075.

-

Image Acquisition and Analysis: Capture images of the gels at specified time points (e.g., 24 hours). Measure the area of the gels to quantify the degree of contraction. A smaller gel area indicates greater cell contraction.[3][5]

Conclusion

This compound is a powerful pharmacological tool for investigating the roles of the Rho/ROCK signaling pathway in various physiological and pathological processes. Its high potency allows for effective inhibition of ROCK at low nanomolar concentrations, leading to significant downstream effects on key cellular targets such as Myosin Light Chain, LIM Kinase, and Moesin. The consequent modulation of the actin cytoskeleton, cell contractility, and gene expression underscores the therapeutic potential of Y-33075 in diseases characterized by aberrant ROCK signaling. The experimental protocols detailed herein provide a foundation for researchers to further explore the intricate downstream signaling networks affected by this potent inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Myosin light-chain phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of MLC20 phosphorylation downstream of Ca2+ and RhoA: a novel mechanism involving phosphorylation of myosin phosphatase interacting protein (M-RIP) by PKG and stimulation of MLC phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myosin-light-chain phosphatase - Wikipedia [en.wikipedia.org]

- 11. Phosphorylation of the myosin phosphatase targeting subunit and CPI-17 during Ca2+ sensitization in rabbit smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Specific activation of LIM kinase 2 via phosphorylation of threonine 505 by ROCK, a Rho-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. oncotarget.com [oncotarget.com]

- 16. journals.plos.org [journals.plos.org]

- 17. ERM proteins: head-to-tail regulation of actin-plasma membrane interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ERM (ezrin/radixin/moesin) family: from cytoskeleton to signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Activation of ERM proteins in vivo by Rho involves phosphatidyl-inositol 4-phosphate 5-kinase and not ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Roles of p-ERM and Rho-ROCK signaling in lymphocyte polarity and uropod formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]

Y-33075 Dihydrochloride: A Potent Modulator of the RhoA-ROCK Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Y-33075 dihydrochloride, a selective and potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a critical tool in cellular and physiological research. Its ability to modulate the RhoA-ROCK signaling pathway allows for the detailed investigation of this cascade's role in a myriad of cellular processes, including smooth muscle contraction, cell migration, proliferation, and apoptosis. This technical guide provides a comprehensive overview of Y-33075, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and its effects in various biological systems.

Introduction to the RhoA-ROCK Pathway

The RhoA-ROCK signaling pathway is a central regulator of the actin cytoskeleton.[1] Activation of the small GTPase RhoA, often triggered by G protein-coupled receptors (GPCRs), leads to the activation of its downstream effector, ROCK. ROCK, a serine/threonine kinase existing in two isoforms (ROCK1 and ROCK2), phosphorylates numerous substrates, leading to a variety of cellular responses.[1][2][3] A key function of this pathway is the regulation of smooth muscle contraction through the inhibition of myosin light chain phosphatase (MLCP), which increases the phosphorylation of myosin light chain (MLC) and promotes actomyosin contraction.[4][5] This pathway is implicated in various physiological and pathological processes, including vascular tone, inflammation, fibrosis, and neuronal regeneration.[6][2]

This compound: Mechanism of Action

Y-33075 is a selective ROCK inhibitor, demonstrating significantly higher potency than the more commonly studied inhibitor, Y-27632.[2][3][7][8][9] It acts as an ATP-competitive inhibitor of both ROCK1 and ROCK2.[2][3] By binding to the kinase domain of ROCK, Y-33075 prevents the phosphorylation of its downstream substrates, thereby attenuating the cellular effects of the RhoA-ROCK pathway.[2][8] This leads to outcomes such as smooth muscle relaxation, reduced cell contraction, and modulation of cell morphology and motility.[2][3][7]

Quantitative Inhibitory Data

The potency and selectivity of Y-33075 have been quantified in various studies. The following tables summarize the key inhibitory constants and comparative potencies.

Table 1: Inhibitory Activity of Y-33075 against various kinases

| Kinase | IC50 (nM) | Reference |

| ROCK | 3.6 | [7][10][11][12] |

| Protein Kinase C (PKC) | 420 | [7][11][12] |

| CaMKII | 810 | [7][11][12] |

Table 2: Comparative Potency of Y-33075 and Y-27632

| Parameter | Y-33075 | Y-27632 | Reference |

| ROCK IC50 | 3.6 nM | Not specified in provided context | [7][12] |

| PKC IC50 | 0.42 µM | 9.0 µM | [7][12] |

| CaMKII IC50 | 0.81 µM | 26 µM | [7][12] |

| p160ROCK Ki | < 0.005 µM | 0.14 µM | [2][13] |

| Potency in HSC Contraction | ~10-fold more potent | - | [2][3][8][9] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental applications of Y-33075, the following diagrams have been generated using Graphviz.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline protocols for key experiments cited in the literature.

Cell Culture and Treatment

-

Cell Lines: Human hepatic stellate cells (TWNT-4), primary murine hepatic stellate cells (from FVB/NJ mice), and retinal ganglion cells (RGCs) are commonly used.[2][14]

-

Stock Solution: this compound is typically dissolved in phosphate-buffered saline (PBS) to create a stock solution, for example, at a concentration of 100 mM.[2]

-

Working Concentrations: For in vitro experiments, Y-33075 is used at concentrations ranging from 10 nM to 100 µM, depending on the cell type and the specific assay.[2][8][14] For instance, concentrations of 100 nM, 1 µM, and 10 µM are frequently used to assess dose-dependent effects on contraction, proliferation, and migration of hepatic stellate cells.[2][3][9] A concentration of 50 µM was found to be effective in promoting RGC survival.[14]

-

Incubation Time: A 24-hour incubation period is common for assessing the effects of Y-33075 on protein expression and cell behavior in hepatic stellate cells.[2][3][8]

Contraction Assay

-

Principle: This assay measures the ability of contractile cells, such as hepatic stellate cells, to contract a 3D collagen matrix.

-

Methodology:

-

Prepare collagen gels in culture plates.

-

Seed human TWNT-4 cells or primary murine HSCs onto the collagen gels.

-

Allow the cells to adhere.

-

Treat the cells with varying concentrations of Y-33075 (e.g., 100 nM, 1 µM, 10 µM) for 24 hours.[3]

-

Measure the diameter of the collagen gels at the end of the incubation period to quantify the degree of contraction.[2][8]

-

Proliferation Assay (BrdU Assay)

-

Principle: This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.

-

Methodology:

-

Culture human and murine HSCs in the presence of different concentrations of Y-33075.

-

Add BrdU to the culture medium.

-

Incubate to allow for BrdU incorporation.

-

Fix the cells and detect the incorporated BrdU using a specific antibody, typically through an ELISA-based method.[9]

-

Migration Assay (Wound Healing Assay)

-

Principle: This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

-

Methodology:

-

Grow a confluent monolayer of primary mouse HSCs.

-

Create a scratch or "wound" in the monolayer using a sterile pipette tip.

-

Treat the cells with Y-33075 or Y-27632 (e.g., 100 nM, 1 µM, 10 µM).

-

Monitor and capture images of the wound closure at different time points (e.g., 4, 8, and 24 hours).[2]

-

Western Blotting

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

-

Methodology:

-

Incubate HSCs with Y-33075 for 24 hours.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Probe the membrane with primary antibodies against target proteins such as α-smooth muscle actin (αSMA), collagen 1a1, phosphorylated Moesin (p-Moesin), and phosphorylated myosin light chain (p-MLC).[2][3]

-

Use a secondary antibody conjugated to a detection enzyme to visualize and quantify the protein bands.

-

Quantitative Real-Time PCR (RT-qPCR)

-

Principle: This method is used to measure the gene expression levels of specific target genes.

-

Methodology:

-

Incubate HSCs with Y-33075 for 24 hours.

-

Extract total RNA from the cells using a TRIzol-based method.

-

Reverse transcribe the RNA into complementary DNA (cDNA).

-

Perform qPCR using specific primers for target genes (e.g., Col1a1) and a reference gene (e.g., 18S rRNA) for normalization.[2]

-

Calculate the relative gene expression using the 2-ΔΔCT method.

-

In Vivo Administration

-

Ocular Administration: For studies on intraocular pressure and retinal ganglion cell regeneration, Y-33075 can be administered topically or via intravitreal injection.[7][11][15] For example, a 0.05% v/v topical application has been used in rabbits and monkeys.[11] Intravitreal injections can be used to achieve final concentrations of 10 µM or 100 µM in the vitreous body.[7]

Effects of Y-33075 in Different Biological Systems

Hepatic Stellate Cells (HSCs)

In both human and murine HSCs, Y-33075 has been shown to:

-

Significantly reduce cell contraction in a dose-dependent manner, with a potency approximately 10-fold higher than Y-27632.[2][3][8][9]

-

Decrease the expression of fibrotic markers such as collagen 1a1 and αSMA.[2][3]

-

Inhibit the phosphorylation of Moesin and MLC, key downstream targets of ROCK.[2][3]

-

Unexpectedly, increase cell migration in a wound-healing assay, suggesting a complex role of ROCK in cell motility.[2][8]

Ocular Tissues

Y-33075 has shown significant promise in ophthalmological research, particularly in the context of glaucoma:

-

Topical application of Y-33075 reduces intraocular pressure in rabbits and monkeys.[11][16]

-

It promotes the regeneration of crushed axons of retinal ganglion cells in a cat model of optic nerve damage.[11]

-

In rat retinal explants, 50 µM Y-33075 significantly increases the survival of RGCs.[14]

-

It exhibits neuroprotective and anti-inflammatory effects, reducing microglial activation and astrogliosis in retinal explants.[14]

Smooth Muscle

Consistent with its mechanism of action, Y-33075 inhibits the contraction of smooth muscle. For instance, at a concentration of 1 µM, it inhibits the histamine-evoked contraction of rabbit ciliary artery segments.[7][12]

Conclusion

This compound is a powerful and selective research tool for dissecting the multifaceted roles of the RhoA-ROCK signaling pathway. Its superior potency compared to other ROCK inhibitors makes it an invaluable asset for in vitro and in vivo studies. The comprehensive data and protocols presented in this guide are intended to facilitate the effective use of Y-33075 in advancing our understanding of cellular and physiological processes regulated by RhoA-ROCK signaling and in the development of novel therapeutic strategies for a range of diseases.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.plos.org [journals.plos.org]

- 10. selleckchem.com [selleckchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]

- 14. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of Y-33075 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-33075, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a significant pharmacological tool for investigating cellular processes regulated by the Rho/ROCK signaling pathway. Its greater potency compared to its predecessor, Y-27632, has made it a compound of interest in various research fields, including neuroprotection and glaucoma. This technical guide provides a comprehensive overview of the discovery, a detailed proposed chemical synthesis of Y-33075 dihydrochloride, and in-depth protocols for key biological assays to evaluate its efficacy. Quantitative data from various studies are summarized for comparative analysis.

Discovery and Rationale

Y-33075 was developed as a more potent analog of Y-27632, one of the first widely used ROCK inhibitors. The rationale for its development was to enhance the inhibitory activity against ROCK, thereby allowing for the use of lower concentrations in in vitro and in vivo studies, which in turn could reduce off-target effects. Y-33075 has demonstrated marked neuroprotective and anti-inflammatory effects, notably in preventing retinal ganglion cell (RGC) death, highlighting its therapeutic potential for conditions like glaucoma[1][2].

Chemical Synthesis of this compound

Proposed Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 4-Amino-1H-pyrrolo[2,3-b]pyridine (Intermediate A)

A plausible method for the synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine involves the reduction of a nitro-substituted precursor.

-

Starting Material: 4-Nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide.

-

Reaction: To a solution of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide in a suitable solvent such as acetic acid, add iron powder in portions at room temperature.

-

Heat the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-amino-1H-pyrrolo[2,3-b]pyridine.

Step 2: Synthesis of (R)-4-(1-(Benzyloxycarbonylamino)ethyl)benzoic acid (Intermediate B)

This intermediate can be prepared by the protection of the amino group of (R)-4-(1-aminoethyl)benzoic acid.

-

Starting Material: (R)-4-(1-Aminoethyl)benzoic acid.

-

Reaction: Dissolve (R)-4-(1-aminoethyl)benzoic acid in a mixture of an organic solvent (e.g., dioxane or THF) and water containing a base (e.g., sodium carbonate or sodium hydroxide).

-

Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH in the basic range.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield (R)-4-(1-(benzyloxycarbonylamino)ethyl)benzoic acid.

Step 3: Amide Coupling of Intermediates A and B

-

Reaction: To a solution of (R)-4-(1-(benzyloxycarbonylamino)ethyl)benzoic acid (Intermediate B) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add 4-amino-1H-pyrrolo[2,3-b]pyridine (Intermediate A) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain (R)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4-(1-(benzyloxycarbonylamino)ethyl)benzamide.

Step 4: Cbz Deprotection to Yield Y-33075 (Free Base)

The benzyloxycarbonyl (Cbz) protecting group can be removed under acidic conditions or by hydrogenolysis.

-

Acidic Deprotection:

-

Dissolve the Cbz-protected intermediate in a suitable solvent and treat with a strong acid such as HCl in an organic solvent (e.g., dioxane or methanol) or concentrated HCl.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture to dryness to obtain the crude product.

-

-

Hydrogenolysis:

-

Dissolve the Cbz-protected intermediate in a solvent such as methanol or ethanol.

-

Add a palladium catalyst, typically 10% Pd on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction until completion.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the free base of Y-33075.

-

Step 5: Formation of this compound

-

Dissolve the purified Y-33075 free base in a suitable anhydrous organic solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Add a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a solid.

Biological Activity and Data Presentation

Y-33075 is a potent inhibitor of ROCK and also shows inhibitory activity against Protein Kinase C (PKC) and Calmodulin-dependent protein kinase II (CaMKII), albeit at higher concentrations.

Table 1: In Vitro Kinase Inhibitory Activity of Y-33075

| Kinase | Y-33075 IC₅₀ (nM) | Y-27632 IC₅₀ (nM) | Reference |

| ROCK | 3.6 | 110 | |

| PKC | 420 | 9000 | |

| CaMKII | 810 | 26000 |

Table 2: Effects of Y-33075 on Hepatic Stellate Cells (HSCs)

| Assay | Cell Type | Concentration | Effect | Reference |

| Contraction | Human TWNT-4 | 100 nM - 10 µM | Significant inhibition | [3] |

| Contraction | Murine FVB/NJ | 1 µM, 10 µM | Significant inhibition | [3] |

| Proliferation (BrdU) | Human TWNT-4 | 100 nM, 1 µM, 10 µM | Significant decrease | |

| Migration (Wound Healing) | Murine FVB/NJ | 100 nM, 1 µM, 10 µM | Significant increase | [3] |

| Collagen 1a1 Expression | Human TWNT-4 | 10 nM - 10 µM | Reduction at all concentrations | [3] |

Table 3: Neuroprotective Effects of Y-33075 on Retinal Ganglion Cells (RGCs)

| Assay | Model | Concentration | Effect | Reference |

| RGC Survival | Rat Retinal Explants | 50 µM | Significantly improved survival | [1][2] |

Detailed Experimental Protocols for Biological Assays

Rho-Kinase (ROCK) Activity Assay (ELISA-based)

This protocol is adapted from commercially available ROCK activity assay kits.

-

Plate Preparation: Coat a 96-well plate with a ROCK substrate such as MYPT1.

-

Sample Preparation: Prepare dilutions of Y-33075 in kinase assay buffer.

-

Kinase Reaction:

-

Add active ROCK enzyme to each well.

-

Add the various concentrations of Y-33075 or vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction by adding EDTA.

-

Wash the plate multiple times with a wash buffer (e.g., TBS-T).

-

Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phospho-MYPT1). Incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add a TMB substrate solution and incubate until color develops.

-

Stop the color development with a stop solution (e.g., sulfuric acid).

-

-

Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (BrdU Incorporation)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Y-33075 or vehicle control for the desired duration (e.g., 24 hours).

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-24 hours, depending on the cell cycle length).

-

Fixation and Denaturation:

-

Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

-

-

Detection:

-

Remove the fixing/denaturing solution and add an anti-BrdU primary antibody conjugated to a detector enzyme (e.g., HRP). Incubate for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Add the substrate for the detector enzyme and incubate until color develops.

-

Add a stop solution.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength. A decrease in absorbance indicates an inhibition of cell proliferation.

Cell Migration Assay (Wound Healing/Scratch Assay)

-

Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate (e.g., 24-well plate).

-

Creating the Wound: Use a sterile pipette tip to create a linear scratch in the monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh culture medium containing different concentrations of Y-33075 or a vehicle control.

-

Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., 8, 24 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time. An increase in wound closure indicates enhanced cell migration.

Collagen Gel Contraction Assay

-

Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 2-5 x 10⁶ cells/mL.

-

Collagen Lattice Preparation: On ice, mix the cell suspension with a cold collagen gel solution (e.g., bovine Type I collagen) and a neutralization buffer. A typical ratio is 2 parts cell suspension to 8 parts collagen solution.

-

Gel Polymerization: Dispense the cell-collagen mixture into a 24-well plate (e.g., 0.5 mL per well) and incubate at 37°C for 1 hour to allow for polymerization.

-

Treatment: Add culture medium containing various concentrations of Y-33075 or vehicle control on top of the polymerized gels.

-

Initiation of Contraction: Gently detach the collagen gels from the sides of the wells using a sterile spatula.

-

Data Acquisition: At various time points (e.g., 24, 48 hours), photograph the wells.

-

Data Analysis: Measure the diameter or area of the collagen gels using image analysis software. A smaller gel size indicates increased cell contraction.

Signaling Pathway

Y-33075 exerts its effects by inhibiting the Rho-associated kinase (ROCK), a key downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway is a critical regulator of the actin cytoskeleton and is involved in numerous cellular functions, including cell contraction, motility, and adhesion.

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Y-33075.

Conclusion

Y-33075 is a valuable research tool for elucidating the roles of the Rho/ROCK signaling pathway. Its high potency makes it a suitable candidate for a wide range of in vitro and in vivo studies. This technical guide provides a foundational understanding of its synthesis and application, offering detailed protocols to aid researchers in their investigations. Further studies, particularly those focusing on its in vivo efficacy and safety profile, will be crucial in determining its potential as a therapeutic agent.

References

Y-33075: A Technical Guide to a Potent ROCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-33075 is a potent, non-selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). As a derivative of the well-characterized ROCK inhibitor Y-27632, Y-33075 exhibits significantly greater potency, making it a valuable tool for investigating the physiological and pathological roles of the ROCK signaling pathway. This technical guide provides an in-depth overview of the biological functions of Y-33075, its mechanism of action, and detailed protocols for its application in preclinical research. The information presented herein is intended to support researchers in designing and executing robust experiments to explore the therapeutic potential of ROCK inhibition in various disease models.

Introduction to Y-33075

Y-33075, also known as Y-39983 in its free base form, is a pyridinyl-thiazole derivative that acts as an ATP-competitive inhibitor of ROCK kinases. The Rho/ROCK signaling pathway is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle contraction.[1][2][3] Dysregulation of this pathway is implicated in a wide range of pathologies, such as cardiovascular diseases, cancer, neurodegenerative disorders, and fibrosis. Y-33075's high potency allows for the effective inhibition of ROCK signaling at low nanomolar concentrations, providing a powerful means to dissect the intricate functions of ROCK in both in vitro and in vivo settings.[4][5]

Mechanism of Action: The RhoA/ROCK Signaling Pathway

Y-33075 exerts its biological effects by inhibiting the kinase activity of ROCK1 and ROCK2. The canonical RhoA/ROCK signaling cascade is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates a multitude of downstream substrates, leading to various cellular responses. A key downstream effect of ROCK activation is the phosphorylation and inhibition of myosin phosphatase target subunit 1 (MYPT1), which leads to an increase in the phosphorylation of myosin light chain (MLC).[1] This, in turn, promotes actin-myosin interaction and cellular contractility. Y-33075, by blocking the ATP-binding site of ROCK, prevents these downstream phosphorylation events, resulting in smooth muscle relaxation, disassembly of stress fibers, and other cellular effects.[2][3]

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Y-33075.

Quantitative Data

Y-33075 is a highly potent ROCK inhibitor, demonstrating significantly lower IC50 and Ki values compared to the first-generation inhibitor, Y-27632. Its selectivity for ROCK over other kinases is also notable.

| Parameter | Y-33075 | Y-27632 | Reference |

| ROCK IC50 | 3.6 nM | - | [4][5] |

| p160ROCK Ki | < 0.005 µM | 0.14 µM | [4] |

| PKC IC50 | 0.42 µM | 9.0 µM | [4] |

| CaMKII IC50 | 0.81 µM | 26 µM | [4] |

| MLCK Ki | 225 µM | 250 µM | [4] |

Table 1: In vitro inhibitory activity of Y-33075 and Y-27632 against ROCK and other kinases.

| Cellular Process | Cell Type | Effect of Y-33075 | Concentration Range | Reference |

| Contraction | Hepatic Stellate Cells (HSC) | Inhibition | 100 nM - 10 µM | [1][2] |

| Fibrosis Markers (e.g., Col1a1) | Hepatic Stellate Cells (HSC) | Reduction | 100 nM - 10 µM | [1][2] |

| Proliferation | Hepatic Stellate Cells (HSC) | Inhibition | 100 nM - 10 µM | [1][2] |

| Migration | Hepatic Stellate Cells (HSC) | Increase | 1 µM | [1][2] |

| Neurite Outgrowth | Retinal Ganglion Cells (RGC) | Promotion | 10 µM | [4] |

| Neuroprotection | Retinal Ganglion Cells (RGC) | Increased Survival | 50 µM | [2] |

Table 2: Summary of the biological effects of Y-33075 in various cellular assays.

Experimental Protocols

The following are detailed methodologies for key experiments commonly performed to assess the biological activity of Y-33075.

Western Blotting for Phosphorylated Myosin Light Chain (p-MLC)

This protocol is designed to assess the inhibitory effect of Y-33075 on ROCK activity by measuring the phosphorylation status of its downstream target, MLC.

Caption: A typical workflow for Western blot analysis of p-MLC.

Detailed Steps:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of Y-33075 (e.g., 10 nM to 10 µM) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Normalize protein concentrations and denature the lysates by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-MLC (e.g., anti-phospho-Myosin Light Chain 2 (Thr18/Ser19)), total MLC, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: After further washes, detect the chemiluminescent signal using an appropriate substrate and imaging system. Quantify the band intensities and normalize the p-MLC signal to total MLC and the loading control.

Collagen Gel Contraction Assay

This assay measures the ability of cells to contract a 3D collagen matrix and is useful for assessing the effect of Y-33075 on cell contractility.

Detailed Steps:

-

Preparation of Cell-Collagen Mixture: Prepare a neutralized collagen solution on ice. Harvest cells and resuspend them in serum-free medium. Mix the cell suspension with the collagen solution to achieve a final cell density of approximately 2-5 x 10^5 cells/mL.

-

Gel Polymerization: Pipette the cell-collagen mixture into the wells of a 24-well plate and allow it to polymerize at 37°C for 1 hour.

-

Treatment: After polymerization, add culture medium containing various concentrations of Y-33075 or vehicle control to each well.

-

Gel Release and Contraction: Gently detach the collagen gels from the sides of the wells using a sterile pipette tip to initiate contraction.

-

Data Acquisition and Analysis: At various time points (e.g., 0, 4, 8, 24 hours), capture images of the gels. Measure the area of each gel using image analysis software (e.g., ImageJ). The degree of contraction is calculated as the percentage decrease in gel area compared to the initial area.

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of Y-33075 on cell migration.

Detailed Steps:

-

Cell Seeding: Plate cells in a multi-well plate and grow them to a confluent monolayer.

-

Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.

-

Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of Y-33075 or a vehicle control.

-

Image Acquisition: Capture images of the scratch at the same position at different time points (e.g., 0, 4, 8, 24 hours).

-

Data Analysis: Measure the width or area of the scratch at each time point using image analysis software. The rate of wound closure is used to quantify cell migration.

BrdU Cell Proliferation Assay

This colorimetric immunoassay measures DNA synthesis as an indicator of cell proliferation.

Detailed Steps:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of Y-33075 for a desired period (e.g., 24 hours).

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol.

-

Detection: Add an anti-BrdU antibody conjugated to a peroxidase enzyme.

-

Substrate Reaction and Measurement: Add the substrate and measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of incorporated BrdU and thus to the level of cell proliferation.

In Vivo Applications

Y-33075 has been investigated in various animal models, particularly for its therapeutic potential in ocular diseases and neuroprotection.

Ocular Hypertension Models

Y-33075 has been shown to effectively lower intraocular pressure (IOP) in animal models of glaucoma.

-

Animal Model: Rabbits are commonly used. Ocular hypertension can be induced by various methods, including the intracameral injection of hypertonic saline or microbeads.

-

Formulation and Administration: Y-33075 is typically formulated as an eye drop solution. For preclinical studies, it can be dissolved in a vehicle such as phosphate-buffered saline (PBS).

-

Dosage: Topical administration of Y-33075 at concentrations ranging from 0.003% to 0.1% has been shown to be effective in reducing IOP.

-

Measurement: IOP is measured at various time points after administration using a tonometer.

Neuroprotection Models

The neuroprotective effects of Y-33075 have been studied in models of optic nerve injury and retinal ganglion cell death.

-

Animal Model: Rodent models of optic nerve crush or axotomy are frequently used.

-

Administration: Y-33075 can be administered systemically (e.g., intraperitoneal injection) or locally (e.g., intravitreal injection).

-

Dosage: The optimal dosage depends on the model and administration route and should be determined empirically.

-

Outcome Measures: Neuroprotection is assessed by quantifying the survival of retinal ganglion cells and measuring axonal regeneration.

Conclusion

Y-33075 is a highly potent and valuable research tool for investigating the multifaceted roles of the ROCK signaling pathway. Its superior potency compared to earlier inhibitors allows for more targeted and effective inhibition of ROCK activity in a wide array of experimental systems. The detailed protocols and quantitative data provided in this technical guide are intended to facilitate the design and implementation of rigorous studies aimed at further elucidating the biological functions of ROCK and exploring the therapeutic potential of its inhibition. As our understanding of the intricate involvement of ROCK in various diseases continues to grow, Y-33075 will undoubtedly remain a crucial compound in the arsenal of researchers in both academic and industrial settings.

References

- 1. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Y-33075 Dihydrochloride: An In-depth Technical Guide for Studying Cytoskeleton Dynamics

Abstract

This technical guide provides a comprehensive overview of Y-33075 dihydrochloride, a potent and selective Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action of Y-33075, its applications in studying cytoskeleton dynamics, and protocols for key experimental assays. Quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

The actin cytoskeleton is a dynamic and intricate network of protein filaments that governs fundamental cellular processes, including cell shape, adhesion, migration, and contraction. The Rho family of small GTPases, particularly RhoA, and its downstream effector ROCK, are central regulators of actin cytoskeleton organization and dynamics.[1][2] Dysregulation of the RhoA/ROCK signaling pathway is implicated in numerous pathologies, making it a critical target for therapeutic intervention and a key area of cell biology research.

This compound is a selective inhibitor of ROCK, demonstrating greater potency than the widely used ROCK inhibitor, Y-27632.[3][4] Its ability to modulate the actin cytoskeleton through the inhibition of ROCK makes it an invaluable tool for investigating the molecular mechanisms underlying cytoskeleton-dependent cellular functions. This guide will explore the technical details of using Y-33075 as a research tool, providing the necessary information to design and execute robust experiments in the field of cytoskeleton research.

Mechanism of Action

Y-33075 is a potent inhibitor of ROCK, with a reported IC50 of 3.6 nM.[3][4][5][6] It acts by competitively inhibiting the kinase activity of ROCK, preventing the phosphorylation of its downstream substrates. The primary signaling cascade initiated by RhoA and culminating in ROCK activation is a critical pathway for regulating actomyosin contractility.[1][7][8]

Activated RhoA (RhoA-GTP) binds to and activates ROCK.[1] ROCK, in turn, phosphorylates multiple substrates that regulate the actin cytoskeleton. A key substrate is the myosin light chain (MLC) of myosin II.[8] Phosphorylation of MLC increases the ATPase activity of myosin, promoting its interaction with actin filaments and leading to the formation and contraction of actin stress fibers.[2] ROCK also phosphorylates and inactivates myosin light chain phosphatase (MLCP), further increasing the levels of phosphorylated MLC.[2] Additionally, ROCK can influence actin filament stability through the phosphorylation of LIM kinase (LIMK), which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[2]

By inhibiting ROCK, Y-33075 effectively blocks these downstream events, leading to a reduction in MLC phosphorylation, disassembly of stress fibers, and a decrease in cellular contractility.[2][8]

Figure 1. Y-33075 mechanism of action in the RhoA/ROCK signaling pathway.

Quantitative Data

Y-33075 exhibits high potency and selectivity for ROCK. The following tables summarize key quantitative data for Y-33075 and, for comparison, the related ROCK inhibitor Y-27632.

| Compound | Target | IC50 (nM) | Reference(s) |

| Y-33075 | ROCK | 3.6 | [3],[9],[5],[4],[10],[6] |

| Y-27632 | ROCK | - | - |

| Y-33075 | PKC | 420 | [9],[6] |

| Y-27632 | PKC | 9000 | [3],[6] |

| Y-33075 | CaMKII | 810 | [9],[6] |

| Y-27632 | CaMKII | 26000 | [3],[6] |

Table 1. In vitro kinase inhibitory activity of Y-33075 and Y-27632.

| Cell Type | Assay | Y-33075 Concentration | Effect | Reference(s) |

| Human Hepatic Stellate Cells (TWNT-4) | Contraction | 10 nM - 10 µM | Significant reduction in contraction, ~10-fold more potent than Y-27632 | [1],[7],[8],[11] |

| Murine Hepatic Stellate Cells (FVB/NJ) | Contraction | 100 nM - 10 µM | Significant reduction in contraction | [1],[7],[8],[11] |

| Human Hepatic Stellate Cells (TWNT-4) | Migration (Wound Healing) | 1 µM | Increased migration | [1],[8] |

| Murine Hepatic Stellate Cells (FVB/NJ) | Migration (Wound Healing) | 100 nM - 10 µM | Increased migration | [1],[8] |

| Human Hepatic Stellate Cells (TWNT-4) | Proliferation (BrdU) | 100 nM - 10 µM | Significant decrease in proliferation | [1],[11] |

| Murine Hepatic Stellate Cells (FVB/NJ) | Proliferation (BrdU) | 100 nM - 10 µM | Reduced proliferation | [1],[11] |

| Retinal Ganglion Cells (Rat) | Neurite Outgrowth | 10 µM | Promoted neurite extension | [3],[5],[6] |

| Rabbit Ciliary Artery | Contraction | 1 µM | Inhibited histamine-induced contraction | [5],[6] |

Table 2. Effective concentrations of Y-33075 in various cell-based assays.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of Y-33075 on cytoskeleton dynamics.

Preparation of Y-33075 Stock Solution

-

Reconstitution: this compound is typically a solid. To prepare a stock solution, dissolve it in a suitable solvent such as sterile water or DMSO. For a 10 mM stock solution of Y-33075 (MW: 280.33 g/mol for the free base), dissolve 2.8 mg in 1 mL of solvent.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Figure 2. Workflow for preparing Y-33075 stock solution.

Wound Healing (Scratch) Assay

This assay is used to assess collective cell migration.

-

Cell Seeding: Seed cells in a multi-well plate and culture until they form a confluent monolayer.

-

Serum Starvation (Optional): To distinguish between migration and proliferation, serum-starve the cells for 24 hours prior to the assay.

-

Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized scratch tool.

-

Treatment: Wash the wells with PBS to remove dislodged cells and then add fresh culture medium containing various concentrations of Y-33075 or a vehicle control (e.g., DMSO).

-

Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 4, 8, 24 hours) using a microscope equipped with a camera.

-

Analysis: Measure the area or width of the wound at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is indicative of cell migration.

3D Collagen Gel Contraction Assay

This assay measures the contractile capacity of cells embedded in a 3D matrix.

-

Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 2-5 x 10^6 cells/mL.

-

Collagen Matrix Preparation: On ice, mix the cell suspension with a cold, neutralized collagen I solution. A common ratio is 2 parts cell suspension to 8 parts collagen solution.

-

Gel Polymerization: Pipette the cell-collagen mixture into a 24-well plate and incubate at 37°C for 1 hour to allow for polymerization.

-

Treatment and Culture: After polymerization, add culture medium containing Y-33075 or a vehicle control on top of the gels.

-

Gel Release: After a period of culture (e.g., 24-48 hours), gently detach the gels from the sides of the wells using a sterile pipette tip to allow for contraction.

-

Analysis: Capture images of the gels at various time points after release and measure the gel diameter or area. The decrease in gel size reflects the extent of cell-mediated contraction.

Western Blotting for Cytoskeletal Proteins

This technique is used to quantify the expression and phosphorylation status of key cytoskeletal regulatory proteins.

-

Cell Lysis: After treatment with Y-33075, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against proteins of interest (e.g., phospho-MLC, total MLC, α-SMA, GAPDH).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure changes in gene expression of profibrotic and proliferative markers.

-

RNA Extraction: Following treatment with Y-33075, extract total RNA from the cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers (e.g., for COL1A1, PCNA), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Analysis: Determine the relative gene expression levels using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or 18S rRNA).

BrdU Proliferation Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

-

BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, to the cell culture medium and incubate for a defined period (e.g., 2-24 hours) to allow its incorporation into the DNA of proliferating cells.

-

Cell Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Immunodetection: Incubate the cells with a primary antibody specific for BrdU, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.

-

Analysis: Quantify the signal using a plate reader (for colorimetric or fluorometric assays) or by fluorescence microscopy/flow cytometry.

Immunofluorescence Staining for Cytoskeletal Components

This method allows for the visualization of the actin cytoskeleton and focal adhesions.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with Y-33075 or a vehicle control.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS).

-

Staining: Incubate the cells with a fluorescently labeled phalloidin (to stain F-actin) and a primary antibody against a focal adhesion protein (e.g., vinculin).

-

Secondary Antibody Incubation: If using an unlabeled primary antibody, incubate with a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the stained cells using a fluorescence or confocal microscope.

Figure 3. General experimental workflow for studying the effects of Y-33075.

Conclusion

This compound is a powerful pharmacological tool for dissecting the intricate roles of the RhoA/ROCK signaling pathway in regulating cytoskeleton dynamics. Its high potency and selectivity make it an excellent choice for in vitro and in vivo studies aimed at understanding the molecular basis of cell motility, contraction, and proliferation. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of Y-33075 in advancing our knowledge of cytoskeletal biology and its implications in health and disease. As with any pharmacological inhibitor, careful experimental design, including appropriate controls and concentration optimization, is crucial for obtaining reliable and interpretable results.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. researchgate.net [researchgate.net]

- 3. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 4. clyte.tech [clyte.tech]

- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Investigating Fibroblast-Induced Collagen Gel Contraction Using a Dynamic Microscale Platform - PMC [pmc.ncbi.nlm.nih.gov]

Y-33075 Dihydrochloride: A Technical Guide to its Effects on Cellular Adhesion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y-33075 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil forming kinase (ROCK), has emerged as a critical tool in cell biology research and a potential therapeutic agent. Its profound effects on the actin cytoskeleton, cellular contraction, and consequently, cellular adhesion, make it a subject of intense investigation. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental protocols related to the action of Y-33075 on cellular adhesion.

Core Mechanism of Action: The RhoA-ROCK Pathway

Y-33075 exerts its primary effect by inhibiting ROCK, a key downstream effector of the small GTPase RhoA. The activation of RhoA, in response to various extracellular signals, triggers a signaling cascade that culminates in increased actomyosin contractility and the formation of stable adhesive structures.

The binding of extracellular matrix (ECM) components to integrins can activate RhoA, which in turn activates ROCK.[1] ROCK then phosphorylates several substrates, most notably the Myosin Light Chain (MLC) and the MLC phosphatase (MYPT).[1][2] Phosphorylation of MLC directly promotes myosin ATPase activity and the assembly of actin filaments into contractile stress fibers.[1][3][4] Simultaneously, ROCK-mediated phosphorylation of MYPT inhibits its phosphatase activity, further augmenting the levels of phosphorylated MLC.[2] This cascade results in increased intracellular tension, the maturation of focal adhesions, and robust cell-matrix adhesion.[3][4]

Y-33075, by competitively inhibiting the ATP-binding domain of ROCK, disrupts this entire pathway.[5] This leads to a rapid dephosphorylation of MLC, disassembly of stress fibers, and a reduction in focal adhesions, ultimately modulating cellular adhesion.[3][4][6]

Quantitative Data on Y-33075's Effects

The potency and selectivity of Y-33075 have been quantified across various studies and cell types. The following tables summarize the key quantitative data regarding its inhibitory concentrations and effects on cellular processes related to adhesion.

Table 1: Inhibitory Concentrations (IC50) of Y-33075

| Target | IC50 | Cell-free/Cell-based | Reference |

| ROCK | 3.6 nM | Cell-free assay | [2][7][8] |

| PKC | 0.42 µM | Not Specified | [7] |